molecular formula C12H9F3N2O2S B2507122 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid CAS No. 927983-65-1

2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid

Cat. No. B2507122
CAS RN: 927983-65-1
M. Wt: 302.27
InChI Key: IISWEXBKCSVBSG-UHFFFAOYSA-N
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Description

The compound 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid is a chemical entity that appears to be a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. The presence of a trifluoromethyl group attached to an aniline moiety suggests that this compound could exhibit unique electronic and steric properties, potentially affecting its reactivity and interaction with biological targets.

Synthesis Analysis

While the specific synthesis of 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid is not detailed in the provided papers, related compounds have been synthesized through various methods. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid involved the use of 2-[(fluoromethoxy)imino]-1,3-propanedinitrile as a starting material, with the structure confirmed by X-ray crystallography . Another related synthesis involved a domino multicomponent reaction using thiosemicarbazide and arylglyoxal in the presence of acetic acid to create trisubstituted thiazole derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by techniques such as X-ray crystallography, as seen in the synthesis of related compounds . The presence of the trifluoromethyl group and the aniline moiety in the compound of interest would likely influence the electronic distribution and the overall three-dimensional shape of the molecule, which could be crucial for its binding affinity to biological targets or its reactivity in chemical reactions.

Chemical Reactions Analysis

Thiazole derivatives are known to participate in various chemical reactions. For example, the reaction of 2-amino-2-thiazoline with phenylisothiocyanate led to the formation of a thiazolo-S-triazine compound, demonstrating the reactivity of thiazoline derivatives under certain conditions . Additionally, trifluoroacetic acid has been used as a reagent for the synthesis of quinoline derivatives, indicating that the trifluoromethyl group can be involved in reactions that lead to heterocyclic compound formation . These insights suggest that 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid could also undergo interesting chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on their substitution patterns. For instance, the introduction of a trifluoromethyl group can significantly alter the acidity, lipophilicity, and electronic properties of a molecule . The antimicrobial evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid suggests that these compounds can exhibit significant biological activity, which could be a result of their physical and chemical properties . The specific properties of 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid would need to be determined experimentally to fully understand its potential applications.

Scientific Research Applications

Synthesis and Structural Properties

One study focused on the synthesis and spectroscopic properties of novel compounds, demonstrating the potential of specific synthetic routes to produce substances with unique chemical and physical characteristics. This research emphasizes the versatility of certain chemical frameworks in generating compounds that could have significant applications in materials science and pharmacology (Issac & Tierney, 1996).

Bacterial Catabolism and Biotechnological Applications

Another study explored the bacterial catabolism of indole-3-acetic acid, highlighting the gene clusters responsible for this process. The findings have implications for understanding how bacteria interact with certain compounds, potentially leading to biotechnological applications in agriculture, environmental management, and industrial processes (Laird et al., 2020).

Degradation Processes and Environmental Impact

Research on the degradation processes of nitisinone, a compound with a similar structural motif, provided insights into its stability under various conditions. This study contributes to a better understanding of how related compounds might behave in different environments, which is crucial for assessing their potential environmental impact and stability as pharmaceutical agents (Barchańska et al., 2019).

Organic Acids in Industrial Applications

A comprehensive review on the roles of organic acids in industrial operations, including their use in acidizing operations for carbonate and sandstone formations, suggests the relevance of such compounds in enhancing the efficiency of oil and gas extraction processes. This highlights the potential industrial applications of related acidic compounds in optimizing production processes (Alhamad et al., 2020).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

Future Directions

The future research directions for this compound would likely depend on its intended application. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its properties, studying its mechanism of action in more detail, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

2-[2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)8-3-1-2-4-9(8)17-11-16-7(6-20-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISWEXBKCSVBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid

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